

Spectroscopic Data Confirmation for 3-(4-Chlorophenoxy)azetidine: A Comparative Guide

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)azetidine

CAS No.: 753445-45-3

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This technical guide provides a comprehensive analysis of the spectroscopic data for **3-(4-Chlorophenoxy)azetidine**, a key building block in medicinal chemistry and drug discovery. By comparing its spectral features with structural analogs, this guide offers researchers a robust framework for unambiguous compound identification and characterization, ensuring the integrity of their scientific endeavors.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed fingerprint of a molecule's architecture. For a compound like **3-(4-Chlorophenoxy)azetidine**, which possesses distinct structural motifs—an azetidine ring, a 4-chlorophenoxy group, and an ether linkage—each technique offers unique insights into its chemical environment. This guide will dissect the expected and observed spectroscopic data for **3-(4-Chlorophenoxy)azetidine** and compare it with the experimentally-derived data of its key structural fragments: 4-chlorophenol and 3-phenoxyazetidine. This comparative approach allows for a deeper understanding of how each substructure contributes to the overall spectral signature.

Spectroscopic Profile of 3-(4-Chlorophenoxy)azetidine

While a complete set of experimentally validated spectra for **3-(4-Chlorophenoxy)azetidine** is not readily available in the public domain, we can predict its characteristic spectroscopic features based on its structure and available data for its hydrochloride salt. Commercial suppliers like ChemicalBook list the availability of ^1H NMR, ^{13}C NMR, MS, and IR spectra for **3-(4-Chlorophenoxy)azetidine** hydrochloride[1]. PubChem also provides predicted mass spectrometry data for the free base[2].

Expected Spectroscopic Characteristics:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the aromatic protons of the 4-chlorophenoxy group. The protons on the carbon adjacent to the nitrogen in the azetidine ring will likely appear as a multiplet, as will the proton on the carbon bearing the phenoxy group. The aromatic protons should present as a characteristic AA'BB' system, appearing as two doublets.
- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the azetidine ring carbons and the carbons of the 4-chlorophenoxy moiety. The carbon attached to the oxygen will be shifted downfield.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight (183.64 g/mol for the free base). Key fragmentation patterns would likely involve the cleavage of the ether bond and fragmentation of the azetidine ring.
- Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, aromatic C-H and C=C bonds, and N-H bond of the azetidine ring.

Comparative Spectroscopic Analysis

To build a robust confirmation of the structure of **3-(4-Chlorophenoxy)azetidine**, a comparative analysis with its structural analogs is invaluable. Here, we examine the experimental spectroscopic data for 4-chlorophenol and 3-phenoxyazetidine.

4-Chlorophenol: The Aryl Moiety

4-Chlorophenol represents the substituted aromatic portion of the target molecule. Its well-documented spectroscopic data provides a baseline for the signals originating from the 4-chlorophenoxy group.

Table 1: Spectroscopic Data for 4-Chlorophenol

Spectroscopic Technique	Key Features and Assignments
^1H NMR	Aromatic protons typically appear as two doublets (an AA'BB' system) in the region of δ 6.8-7.3 ppm. The hydroxyl proton signal is a broad singlet.
^{13}C NMR	Aromatic carbons show signals between δ 115-160 ppm. The carbon bearing the hydroxyl group is the most downfield, and the carbon attached to the chlorine also shows a distinct chemical shift.
Mass Spectrometry	Molecular ion (M ⁺) peak at m/z 128/130 (due to ^{35}Cl and ^{37}Cl isotopes). Common fragments include loss of CO and HCl.
Infrared Spectroscopy	Broad O-H stretching band around 3300-3400 cm^{-1} , aromatic C-H stretching just above 3000 cm^{-1} , C=C stretching in the 1600-1450 cm^{-1} region, and a strong C-Cl stretching band in the 800-600 cm^{-1} range.

3-Phenoxyazetidine: The Azetidine Ether Core

3-Phenoxyazetidine provides the spectral signature of the azetidine ring connected to an unsubstituted phenoxy group. Comparing its data with that of **3-(4-Chlorophenoxy)azetidine** will highlight the electronic effects of the para-chloro substituent on the aromatic ring. While extensive experimental data is scarce, predicted data is available from sources like PubChem for its hydrochloride salt^[3].

Table 2: Spectroscopic Data for 3-Phenoxyazetidine Hydrochloride

Spectroscopic Technique	Key Features and Assignments
¹ H NMR	Aromatic protons of the phenyl ring will appear as multiplets in the δ 6.9-7.4 ppm region. The azetidine protons will be visible as multiplets, with the methine proton (CH-O) being the most downfield of the aliphatic signals.
¹³ C NMR	Aromatic carbons will resonate in the δ 115-160 ppm range. The azetidine carbons will appear in the aliphatic region, with the carbon attached to the oxygen showing a downfield shift.
Mass Spectrometry	The mass spectrum of the free base would show a molecular ion peak at m/z 149. Key fragments would arise from cleavage of the ether bond and fragmentation of the azetidine ring.
Infrared Spectroscopy	Expected absorptions include N-H stretching (as a broad band for the hydrochloride salt), aromatic and aliphatic C-H stretching, C-O-C ether stretching, and aromatic C=C stretching.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols are recommended for acquiring the spectroscopic data.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.

Infrared Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Structural Confirmation Workflow

The following workflow is recommended for the comprehensive spectroscopic confirmation of **3-(4-Chlorophenoxy)azetidide**.

Caption: Workflow for Spectroscopic Confirmation.

Conclusion

The definitive structural elucidation of **3-(4-Chlorophenoxy)azetidide** relies on a multi-technique spectroscopic approach combined with a thorough comparative analysis against its constituent fragments. While complete experimental data for the target molecule is not widely published, this guide provides a robust framework for its characterization. By understanding the expected spectral features and comparing them with the known data of 4-chlorophenol and 3-phenoxyazetidide, researchers can confidently verify the identity and purity of their synthesized **3-(4-Chlorophenoxy)azetidide**, a critical step in advancing drug discovery and development programs.

References

- PubChem. (n.d.). **3-(4-chlorophenoxy)azetidine**. Retrieved from [[Link](#)]
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Sources

- 1. 3-(4-CHLOROPHENOXY)AZETIDINE HYDROCHLORIDE(490021-97-1) 1H NMR [m.chemicalbook.com]
- 2. PubChemLite - 3-(4-chlorophenoxy)azetidine (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-phenoxyazetidine hydrochloride (C9H11NO) [pubchemlite.lcsb.uni.lu]
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